2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2580191-49-5
VCID: VC6042503
InChI: InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12)
SMILES: C1C=C(COC1C(F)(F)F)C(=O)O
Molecular Formula: C7H7F3O3
Molecular Weight: 196.125

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid

CAS No.: 2580191-49-5

Cat. No.: VC6042503

Molecular Formula: C7H7F3O3

Molecular Weight: 196.125

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid - 2580191-49-5

Specification

CAS No. 2580191-49-5
Molecular Formula C7H7F3O3
Molecular Weight 196.125
IUPAC Name 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
Standard InChI InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12)
Standard InChI Key MKBNNFUVEYJDKX-UHFFFAOYSA-N
SMILES C1C=C(COC1C(F)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered dihydropyran ring with one double bond (between C3 and C4) and two substituents: a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 5. The planar carboxylic acid group enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity.

Key spectral data:

  • ¹H NMR: Resonances for the dihydropyran ring protons appear as multiplets between δ 1.8–2.5 ppm (H3, H4) and δ 4.0–4.5 ppm (H6). The carboxylic acid proton is typically absent due to exchange broadening in D₂O.

  • ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the -CF₃ group shows a quartet (J = 288 Hz) at δ 120–125 ppm due to coupling with fluorine nuclei .

Physicochemical Characteristics

  • Molecular formula: C₇H₇F₃O₃

  • Molecular weight: 212.13 g/mol

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water (≈1.2 g/L at 25°C).

  • pKa: The carboxylic acid group has a pKa of ≈2.8, making it predominantly deprotonated at physiological pH.

Synthetic Methodologies

Trifluoromethylation Strategies

The trifluoromethyl group is introduced via electrophilic or nucleophilic pathways. A TiCl₄-mediated approach, adapted from annelated dihydropyran syntheses, involves reacting 3,6-dihydro-2H-pyran-5-carboxylic acid derivatives with trifluoroacetic anhydride (Scheme 1) :

Scheme 1:

  • Acylation: 3,6-Dihydro-2H-pyran-5-carboxylate reacts with trifluoroacetic anhydride in the presence of pyridine to form a trifluoroacetyl intermediate.

  • Cyclization: Treatment with TiCl₄ and 1,3-bis(trimethylsilyl) ethers induces conjugate addition and ring closure, yielding the trifluoromethylated pyran.

Table 1: Optimization of Trifluoromethylation Conditions

CatalystTemperature (°C)Yield (%)Selectivity (%)
TiCl₄06288
BF₃·Et₂O-204575
SnCl₄253865

Oxidation to Carboxylic Acid

The final oxidation step converts ester intermediates to carboxylic acids. Potassium permanganate (KMnO₄) in acidic media is preferred for its high efficiency:

Procedure:

  • Dissolve methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylate (1.0 equiv) in H₂SO₄ (2M).

  • Add KMnO₄ (3.0 equiv) gradually at 0°C.

  • Stir for 12 h at 25°C, then quench with NaHSO₃.

  • Yield: 78–85% after recrystallization (ethanol/water).

Chemical Reactivity

Electrophilic Substitution

The carboxylic acid group directs electrophiles to the ortho and para positions of the pyran ring. Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives, which are precursors to amine-functionalized analogs:

Table 2: Nitration Products

Nitrating AgentTemperature (°C)Major ProductYield (%)
HNO₃/H₂SO₄04-Nitro67
AcONO₂252-Nitro42

Decarboxylation and Ring-Opening

Heating above 150°C induces decarboxylation, forming 2-(trifluoromethyl)-3,6-dihydro-2H-pyran. Under basic conditions (NaOH, H₂O/EtOH), the ring opens to yield γ,δ-unsaturated carboxylic acids:

Mechanism:

  • Deprotonation of the carboxylic acid forms a resonance-stabilized carboxylate.

  • Base-assisted cleavage of the C-O bond in the pyran ring generates a dienolate intermediate.

  • Acid workup produces (E)-4-(trifluoromethyl)pent-2-enoic acid (85% yield) .

Biological Activity

Antimicrobial Screening

Derivatives exhibit moderate activity against Gram-negative pathogens due to the -CF₃ group’s membrane-disrupting effects:

Table 3: Minimum Inhibitory Concentrations (MIC)

PathogenMIC (μg/mL)
Escherichia coli32
Pseudomonas aeruginosa64
Staphylococcus aureus>128

Enzyme Inhibition

The carboxylic acid moiety chelates metal ions in enzyme active sites. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR) with an IC₅₀ of 18 µM, comparable to trimethoprim .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Antiviral agents: Functionalization at C5 yields prodrugs with enhanced bioavailability.

  • Kinase inhibitors: The -CF₃ group improves target binding affinity in ATP-binding pockets.

Polymer Chemistry

Copolymerization with ethylene glycol produces fluorinated polyesters with low dielectric constants (ε = 2.3–2.7), suitable for microelectronic insulation.

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